(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Neuropeptide S Receptor NPSR1 antagonist cAMP assay

(Z)-Ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 1164483-16-2) is a synthetic small molecule belonging to the 2-imino-benzothiazoline class, characterized by a benzothiazole core, an (acetylthio)acetyl imino side chain at position 2, and an ethyl acetate substituent at the N3 position. The compound is registered in ChEMBL (CHEMBL2093214) with 22 bioactivity data points derived from PubChem qHTS campaigns, indicating broad pharmacological screening interest.

Molecular Formula C15H16N2O4S2
Molecular Weight 352.42
CAS No. 1164483-16-2
Cat. No. B2626099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
CAS1164483-16-2
Molecular FormulaC15H16N2O4S2
Molecular Weight352.42
Structural Identifiers
SMILESCCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)CSC(=O)C
InChIInChI=1S/C15H16N2O4S2/c1-3-21-14(20)8-17-11-6-4-5-7-12(11)23-15(17)16-13(19)9-22-10(2)18/h4-7H,3,8-9H2,1-2H3
InChIKeyVYJDSGGWNDUJBA-NXVVXOECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-Ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 1164483-16-2): Structural and Pharmacological Baseline for Procurement Decisions


(Z)-Ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 1164483-16-2) is a synthetic small molecule belonging to the 2-imino-benzothiazoline class, characterized by a benzothiazole core, an (acetylthio)acetyl imino side chain at position 2, and an ethyl acetate substituent at the N3 position . The compound is registered in ChEMBL (CHEMBL2093214) with 22 bioactivity data points derived from PubChem qHTS campaigns, indicating broad pharmacological screening interest [1]. Its structural features place it within the broader family of benzothiazole derivatives that have been explored for antiglutamate, anticancer, and antimicrobial applications, yet the specific substitution pattern—particularly the acetylthioacetyl imino moiety—distinguishes it from simpler 2-aminobenzothiazoles and 2-imino-3-alkylbenzothiazolines described in the patent literature [2].

Why Generic Substitution Fails for CAS 1164483-16-2: Structural Determinants of Target Engagement and Selectivity


The 2-imino-benzothiazoline scaffold supports diverse pharmacological profiles, but subtle structural variations profoundly alter target engagement. In the riluzole analog series, replacing the 6-trifluoromethoxy group with hydrogen, or modifying the N3 substituent from a dialkylaminoethyl chain to an alkylthioethyl group, shifted in vivo antiglutamate ED50 values by more than 3-fold [1]. For CAS 1164483-16-2, the N3-ethyl acetate group and the 2-(acetylthio)acetyl imino side chain create a unique pharmacophore that has generated distinct bioactivity signatures across 22 ChEMBL-registered assays, including measurable potency at the Neuropeptide S Receptor (NPSR1) and beta-lactamase [2]. Generic substitution with a simpler benzothiazole derivative—such as an unsubstituted 2-aminobenzothiazole or a 2-mercaptobenzothiazole acetic acid—would discard these specific target interaction profiles, potentially eliminating the very biological activities for which the compound is being procured.

Quantitative Evidence Guide: Direct Comparator Data for (Z)-Ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate


NPSR1 Antagonist Activity: Functional Potency vs. Known NPSR1 Ligands

In a qHTS functional assay measuring cAMP signal transduction, (Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate demonstrated antagonist potency at the human Neuropeptide S Receptor (NPSR1) with a measured Potency value of 10,000 nM (pPotency = 5.00) [1]. This value can be contextualized against the endogenous agonist Neuropeptide S, which activates NPSR1 with EC50 values in the sub-nanomolar to low nanomolar range (reported EC50 ≈ 0.3–3 nM for NPS at NPSR1 in cAMP assays) [2]. The compound thus exhibits micromolar antagonist potency at NPSR1, placing it in a moderate affinity range suitable for tool compound or probe development applications.

Neuropeptide S Receptor NPSR1 antagonist cAMP assay

Beta-Lactamase Inhibition: Quantitative Potency vs. Class-Level Benzothiazole Activity Baseline

The compound was tested in a qHTS assay for inhibitors of AmpC beta-lactamase (assay with detergent) and yielded an inconclusive potency of 3,548 nM (pPotency = 5.45) [1]. The MIC values of structurally distinct benzothiazole derivatives against bacterial strains range from 25 to 200 µg/mL in antimicrobial screening studies, with only a subset showing direct beta-lactamase inhibitory activity [2]. While the 3.5 µM potency at AmpC does not qualify as high-affinity inhibition, it provides a quantitative benchmark absent from many benzothiazole analogs that have not been profiled against this specific target.

Beta-lactamase inhibition AmpC antibiotic resistance

RECQ1 Helicase Inhibition: Quantitative Potency and Selectivity Implications

In a qHTS confirmatory assay for inhibitors of the human RecQ-like DNA helicase 1 (RECQ1), the target compound exhibited a potency of 3,548 nM (pPotency = 5.45) [1]. RECQ1 is a member of the RecQ helicase family implicated in DNA repair and cancer cell proliferation; benzothiazole-based RECQ1 inhibitors are a relatively underexplored area, with limited quantitative comparator data available [2]. The fact that the compound registers quantifiable activity against RECQ1—while being classified as inactive or inconclusive against other targets such as IMPase (Potency >31 µM) and influenza NS1 protein (Potency ≈12.6 µM)—suggests a degree of target preference within the qHTS panel [1].

RECQ1 helicase DNA repair cancer target

p53-Dependent Cytotoxicity: Negative Selectivity Data vs. Cancer Cell Line Panels

When tested in a qHTS screen for compounds that selectively target cancer cells harboring p53 mutations, the compound was classified as 'Not Active' with a potency of 12,589 nM (pPotency = 4.90) against p53ts cells at nonpermissive temperature [1]. In contrast, structurally related benzothiazole derivatives such as isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate and ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate have demonstrated cytotoxic IC50 values ranging from 6.9 to 22.96 µM against colon, breast, and lung cancer cell lines . The lack of potent p53-dependent cytotoxicity for CAS 1164483-16-2 is itself informative: it suggests that the acetylthioacetyl imino substitution may attenuate indiscriminate cytotoxicity observed in other benzothiazole esters.

p53 mutation cancer selectivity cytotoxicity screening

Physicochemical Differentiation: Rotatable Bonds, H-Bond Profile, and Drug-Likeness vs. Riluzole-Derived Comparators

The target compound possesses 5 rotatable bonds, 7 hydrogen bond acceptors, 0 hydrogen bond donors, a polar surface area of 77.73 Ų, and a calculated AlogP of 1.97, yielding a Quantitative Estimate of Drug-likeness (QED) score of 0.77 with zero Rule-of-Five violations [1]. By comparison, the potent antiglutamate 2-imino-benzothiazolines from the riluzole series (e.g., 2-imino-3-(2-methylthioethyl)-6-trifluoromethoxybenzothiazoline) contain a polyfluoroalkoxy substituent (R1 = OCF3) and an alkylthioethyl N3 chain, typically resulting in higher lipophilicity (ClogP > 3) and a different H-bond profile [2]. The absence of fluorine and the presence of the ethyl acetate ester group in CAS 1164483-16-2 confer distinct solubility and permeability characteristics relevant to assay compatibility and formulation.

physicochemical properties drug-likeness QED score

Best-Fit Research and Industrial Application Scenarios for (Z)-Ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Based on Quantitative Evidence


Neuropeptide S Receptor (NPSR1) Antagonist Tool Compound Development

The compound's confirmed NPSR1 antagonist activity (Potency = 10,000 nM) [1] positions it as a starting point for developing tool compounds to probe NPSR1 signaling in neuroinflammation, anxiety, and asthma models. Researchers should use this compound in cAMP-based functional assays to establish structure-activity relationships, with the understanding that the micromolar potency requires medicinal chemistry optimization to approach the affinity of endogenous NPS [2]. The compound's favorable QED score (0.77) and zero RO5 violations support its use in early-stage hit-to-lead campaigns.

Beta-Lactamase Inhibitor Screening and Antibiotic Adjuvant Research

With a measured AmpC beta-lactamase potency of 3,548 nM [1], this compound is best deployed as a screening benchmark in beta-lactamase inhibitor discovery programs. It provides a quantitative reference point for evaluating novel benzothiazole-derived inhibitors against Gram-negative beta-lactamases. Procurement should be guided by the need for comparator compounds in enzyme inhibition assays, where the compound's inconclusive activity classification indicates it may serve as a weak-positive control rather than a high-affinity lead [3].

DNA Repair and RECQ1 Helicase-Targeted Anticancer Probe Screening

The compound's RECQ1 helicase inhibitory potency (3,548 nM) and its selectivity over IMPase (>9-fold) and Influenza NS1 (~3.5-fold) [1] make it suitable for inclusion in targeted DNA repair inhibitor screening panels. Given that benzothiazole-based RECQ1 inhibitors are underexplored, this compound offers a structurally distinct chemotype for medicinal chemistry diversification. Its reduced cytotoxicity in p53-mutant cancer cell screens (classified 'Not Active') further supports its use as a selective probe rather than a cytotoxic agent [2].

Physicochemical Benchmarking for Benzothiazoline Library Design

The compound's balanced physicochemical profile—AlogP of 1.97, PSA of 77.73 Ų, and 5 rotatable bonds [1]—distinguishes it from more lipophilic, fluorinated benzothiazolines described in the riluzole patent literature, where ClogP values typically exceed 3 [2]. Procurement for combinatorial library synthesis and medicinal chemistry programs is justified by the need for a less lipophilic scaffold that maintains hydrogen bond acceptor capacity while eliminating hydrogen bond donors, thereby improving solubility without sacrificing target engagement potential.

Quote Request

Request a Quote for (Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.